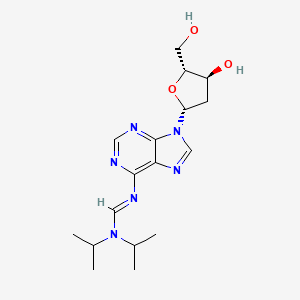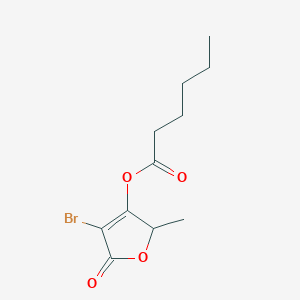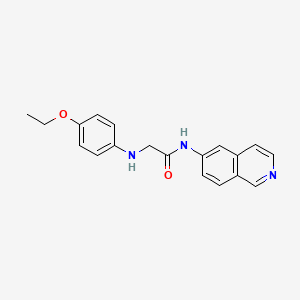![molecular formula C12H10O3S B12910868 [1,1'-Biphenyl]-2-sulfonic acid CAS No. 19813-86-6](/img/structure/B12910868.png)
[1,1'-Biphenyl]-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-sulfonic acid: is an organic compound that consists of two benzene rings connected by a single bond and a sulfonic acid group attached to one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-sulfonic acid typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid or oleum (fuming sulfuric acid) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2-sulfonic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of biphenyl and sulfuric acid into the reactor, where the reaction takes place under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-sulfonic acid can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form biphenyl and sulfonic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Biphenyl and sulfonic acid derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-2-sulfonic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, [1,1’-Biphenyl]-2-sulfonic acid derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. These compounds can interact with biological molecules and disrupt their normal functions.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry. They are investigated for their potential use as anti-inflammatory, anticancer, and antiviral agents.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-sulfonic acid is used in the production of surfactants, detergents, and other specialty chemicals. Its sulfonic acid group imparts water solubility and enhances the performance of these products.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-sulfonic acid and its derivatives depends on their specific applications. In biological systems, these compounds can interact with enzymes and proteins, inhibiting their activity. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Biphenyl: The parent compound without the sulfonic acid group.
[1,1’-Biphenyl]-4-sulfonic acid: A similar compound with the sulfonic acid group attached to a different position on the biphenyl structure.
[1,1’-Biphenyl]-2,2’-disulfonic acid: A compound with two sulfonic acid groups attached to the biphenyl structure.
Uniqueness: [1,1’-Biphenyl]-2-sulfonic acid is unique due to the specific position of the sulfonic acid group, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to other biphenyl sulfonic acid derivatives.
Properties
CAS No. |
19813-86-6 |
|---|---|
Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-phenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O3S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14,15) |
InChI Key |
RIOSJKSGNLGONI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)









